N-butylthiophene-2-carboxamide
Description
N-(2-Nitrophenyl)thiophene-2-carboxamide (hereafter referred to as Compound I) is a carboxamide derivative synthesized via the reaction of 2-thiophenecarbonyl chloride with 2-nitroaniline in acetonitrile under reflux conditions . The compound crystallizes into yellow crystals with a melting point of 397 K and exhibits two distinct molecules (A and B) in its asymmetric unit. Key structural features include:
- Dihedral angles between the benzene and thiophene rings: 13.53° (A) and 8.50° (B).
- Nitro group orientations: Dihedral angles of 15.44° (O2–N2–O3) and 16.07° (O5–N4–O6) relative to the benzene ring.
- Weak intermolecular interactions: C–H⋯O and C–H⋯S interactions dominate the crystal packing, forming layers parallel to the (010) plane .
Properties
CAS No. |
10354-41-3 |
|---|---|
Molecular Formula |
C9H13NOS |
Molecular Weight |
183.27 g/mol |
IUPAC Name |
N-butylthiophene-2-carboxamide |
InChI |
InChI=1S/C9H13NOS/c1-2-3-6-10-9(11)8-5-4-7-12-8/h4-5,7H,2-3,6H2,1H3,(H,10,11) |
InChI Key |
LEVLYSPVPFOBLP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-butylthiophene-2-carboxamide can be synthesized through various synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with n-butylamine. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-butylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
N-butylthiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of N-butylthiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects on cellular pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Parameters of Compound I vs. 2NPFC
| Feature | Compound I | 2NPFC |
|---|---|---|
| Dihedral angle (°) | 13.53 (A), 8.50 (B) | 9.71 |
| Heterocyclic ring bond length (Å) | C–S: 1.709–1.719 | C–O: 1.364–1.367 |
| Melting point (K) | 397 | 385–388 |
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